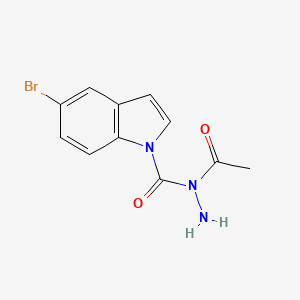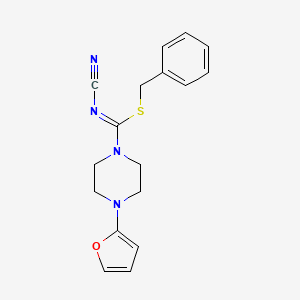
benzyl N-cyano-4-(furan-2-yl)piperazine-1-carboximidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-cyano-4-(furan-2-yl)piperazine-1-carboximidothioate is a complex organic compound that belongs to the class of heterocyclic compounds It features a piperazine ring substituted with a furan ring and a benzyl group, along with cyano and carboximidothioate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-cyano-4-(furan-2-yl)piperazine-1-carboximidothioate typically involves multiple steps. One common method includes the reaction of benzylamine with 4-(furan-2-yl)piperazine under controlled conditions to form the intermediate compound. This intermediate is then reacted with cyanogen bromide and thiourea to introduce the cyano and carboximidothioate groups .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated systems can further improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-cyano-4-(furan-2-yl)piperazine-1-carboximidothioate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Benzyl N-amino-4-(furan-2-yl)piperazine-1-carboximidothioate.
Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl N-cyano-4-(furan-2-yl)piperazine-1-carboximidothioate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating bacterial infections and certain types of cancer.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of benzyl N-cyano-4-(furan-2-yl)piperazine-1-carboximidothioate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
1-(2-Furoyl)piperazine Bearing Benzamides: Used as butyrylcholinesterase inhibitors.
Uniqueness
Benzyl N-cyano-4-(furan-2-yl)piperazine-1-carboximidothioate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo multiple types of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C17H18N4OS |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
benzyl N-cyano-4-(furan-2-yl)piperazine-1-carboximidothioate |
InChI |
InChI=1S/C17H18N4OS/c18-14-19-17(23-13-15-5-2-1-3-6-15)21-10-8-20(9-11-21)16-7-4-12-22-16/h1-7,12H,8-11,13H2 |
InChI Key |
LTHSEEUVKSAFIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CO2)C(=NC#N)SCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


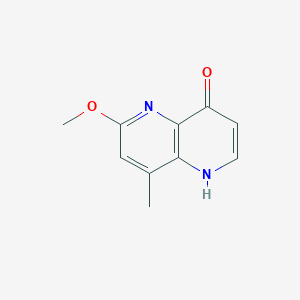
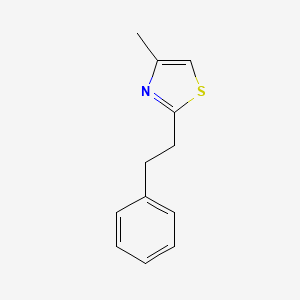
![2-Methyl-6-(4-methylphenyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13881178.png)

![N-[3-(dibutylamino)-4-methylphenyl]acetamide](/img/structure/B13881188.png)
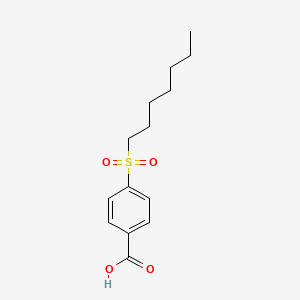
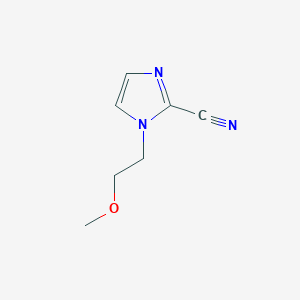

![2-[3-(3-Oxobut-1-enyl)phenyl]acetic acid](/img/structure/B13881231.png)

![2-[4-(4-acetylpiperazin-1-yl)anilino]-4-(1H-indazol-6-ylamino)pyrimidine-5-carboxamide](/img/structure/B13881243.png)
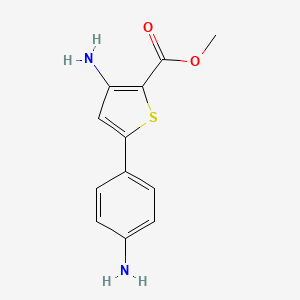
![Diethyl 2-[(4-ethylanilino)methylidene]propanedioate](/img/structure/B13881258.png)
